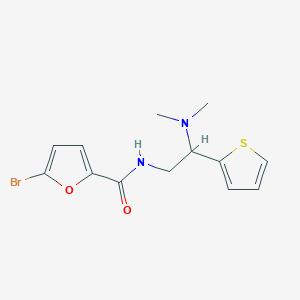

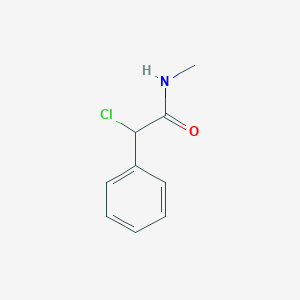

2-氯-N-甲基-2-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C9H10ClNO . It is a solid substance with a molecular weight of 183.64 .

Synthesis Analysis

The synthesis of 2-chloro-N-methyl-2-phenylacetamide can be achieved through the acetylation of N-methylaniline with chloracetyl chloride, catalyzed by triethylamide . This process yields 2-chloro-N-methyl-N-phenylacetamide with a high yield of 93.8% .Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-2-phenylacetamide can be represented by the SMILES stringClCC(=O)Nc1ccccc1 . The InChI code for this compound is 1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 . Chemical Reactions Analysis

2-chloro-N-methyl-2-phenylacetamide can be used in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand . It can also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .Physical And Chemical Properties Analysis

2-chloro-N-methyl-2-phenylacetamide is a solid substance with a melting point range of 74 - 77 °C .科学研究应用

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives, which are related to “2-chloro-N-methyl-2-phenylacetamide”, have shown anti-HIV activities . This indicates a potential application in the development of drugs for HIV treatment.

Antibacterial and Antifungal Activity

Coumarin derivatives have also demonstrated antibacterial and antifungal activities . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could be used in the development of new antibiotics or antifungal medications.

Anticoagulant Activity

Coumarin derivatives have been reported to possess anticoagulant effects . This indicates a potential application of “2-chloro-N-methyl-2-phenylacetamide” in the treatment of blood clotting disorders.

Central Nervous System Stimulant

Coumarin derivatives have shown effects as central nervous system stimulants . This suggests that “2-chloro-N-methyl-2-phenylacetamide” could potentially be used in the treatment of disorders related to the central nervous system.

作用机制

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body to exert their effects .

Mode of Action

It’s suggested that it may bind to ergosterol on the fungal plasma membrane, possibly inhibiting dna synthesis through the inhibition of thymidylate synthase . This interaction could lead to changes in the cell’s normal functions, potentially leading to its death .

Biochemical Pathways

Given its potential mode of action, it may affect pathways related to cell membrane integrity and dna synthesis .

Result of Action

Based on its potential mode of action, it could lead to the disruption of cell membrane integrity and inhibition of dna synthesis, potentially leading to cell death .

安全和危害

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

未来方向

2-chloro-N-methyl-2-phenylacetamide has shown promising antifungal potential . It has been found to have fungicidal effects against Candida tropicalis and Candida parapsilosis . In vitro and ex vivo biofilms assays have demonstrated the potential antibiofilm of this compound . Therefore, this potential can be explored as a therapeutic alternative for onychomycosis and, at the same time, contribute to decreasing the resistance of clinical isolates of C. tropicalis and C. parapsilosis .

属性

IUPAC Name |

2-chloro-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQWDPPCRNFWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-methyl-2-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)

![Cyclobutyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2419177.png)

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2419180.png)

![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)

![3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2419192.png)